Cloruro de 2-Cloro-4-(trifluorometoxi)anilina

Descripción general

Descripción

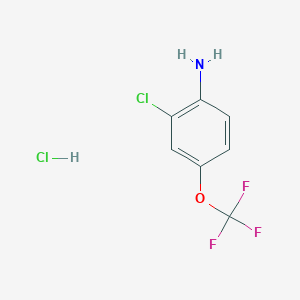

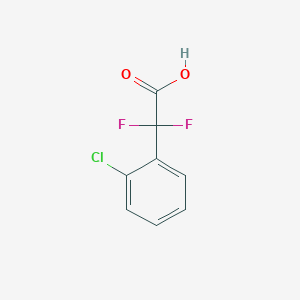

“2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C7H6Cl2F3NO . It has a molecular weight of 248.03 . The compound is colorless to light yellow to light orange clear liquid .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” consists of a benzene ring substituted with a chlorine atom, an aniline group, and a trifluoromethoxy group .Physical and Chemical Properties Analysis

The compound has a boiling point of 96 °C/11 mmHg and a flash point of 98 °C . It has a specific gravity of 1.44 and a refractive index of 1.48 . It is air sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación

Síntesis de polímeros líquido-cristalinos

Este compuesto se utiliza en la síntesis de polimetacrilatos líquido-cristalinos de cadena lateral. Estos materiales tienen aplicaciones potenciales en tecnologías de visualización avanzadas debido a sus propiedades ópticas únicas y su capacidad para formar fases ordenadas .

Desarrollo de productos farmacéuticos fluorados

El grupo trifluorometoxi es particularmente interesante en química medicinal. Puede alterar significativamente la actividad biológica de los productos farmacéuticos, haciendo que Cloruro de 2-Cloro-4-(trifluorometoxi)anilina sea un precursor valioso en el diseño de nuevos fármacos .

Investigación de productos químicos agrícolas

En el campo de la agroquímica, este compuesto se puede utilizar para desarrollar nuevos pesticidas y herbicidas. El grupo trifluorometoxi puede mejorar la eficacia y la estabilidad de estos compuestos en diversas condiciones ambientales .

Innovaciones en ciencia de materiales

Los investigadores utilizan este químico en la creación de nuevos materiales con propiedades específicas, como una mayor resistencia a la degradación o una mejor estabilidad térmica .

Reactivos de fluoración

Como reactivo de fluoración, This compound participa en la introducción de grupos que contienen flúor en moléculas orgánicas, lo cual es un paso crítico en la síntesis de muchos compuestos orgánicos .

Bloques de construcción de la síntesis orgánica

Este compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas para diversas aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos .

Síntesis de bases de Schiff

Se utiliza en la síntesis de una serie de nuevas bases de Schiff mediante la condensación con piridincarboxaldehídos. Estas bases tienen aplicaciones en química analítica, ya que pueden formar complejos con metales .

Investigación sobre mesógenos que contienen flúor

This compound: es instrumental en el estudio de los mesógenos que contienen flúor, que son cruciales para comprender el comportamiento de los cristales líquidos y desarrollar nuevos tipos de pantallas de cristal líquido .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride have been studied in rats using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS methods . These properties play a crucial role in determining the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride . .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes occur. High doses can result in toxicity, affecting vital organs and leading to adverse health outcomes .

Metabolic Pathways

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride within cells and tissues are essential for understanding its effects. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is a critical factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFJDCOIOFAQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675205 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-31-7 | |

| Record name | Benzenamine, 2-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)